

NSC16168 in Lung Cancer Research: A Technical Guide

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Compound of Interest

Compound Name: NSC16168

Cat. No.: B1680131

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This technical guide provides an in-depth overview of the small molecule **NSC16168** and its role in lung cancer research. It is designed to be a comprehensive resource for professionals in the field, detailing the compound's mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Core Concept: Overcoming Chemotherapy Resistance

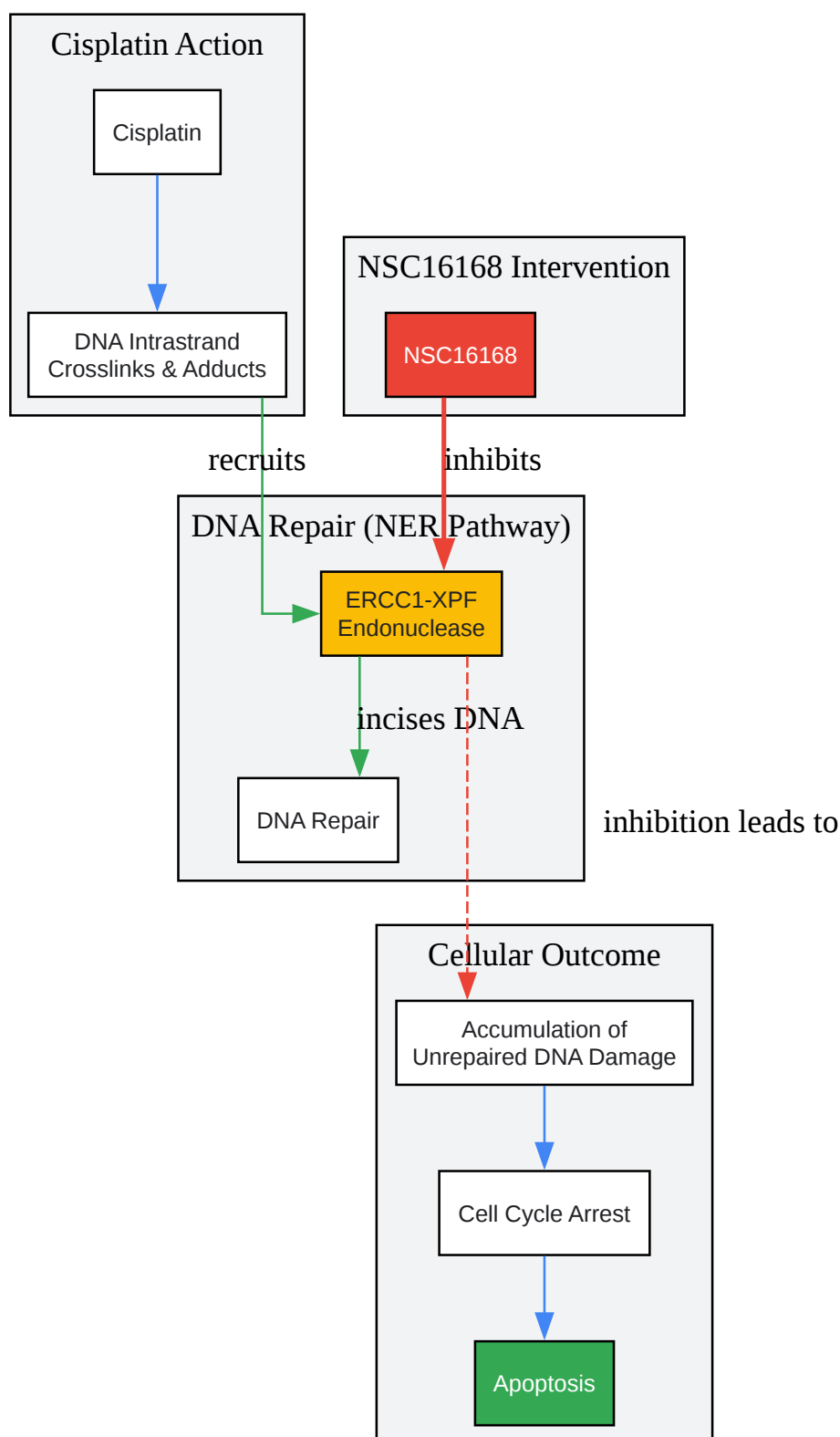
A significant challenge in treating non-small cell lung cancer (NSCLC) is the development of resistance to platinum-based chemotherapies like cisplatin.^[1] One of the key mechanisms of this resistance is the cancer cells' ability to repair the DNA damage induced by these drugs.^[1] **NSC16168** has emerged as a promising agent to counteract this resistance by targeting a critical component of the DNA repair machinery.

Mechanism of Action: Inhibition of the ERCC1-XPF Endonuclease

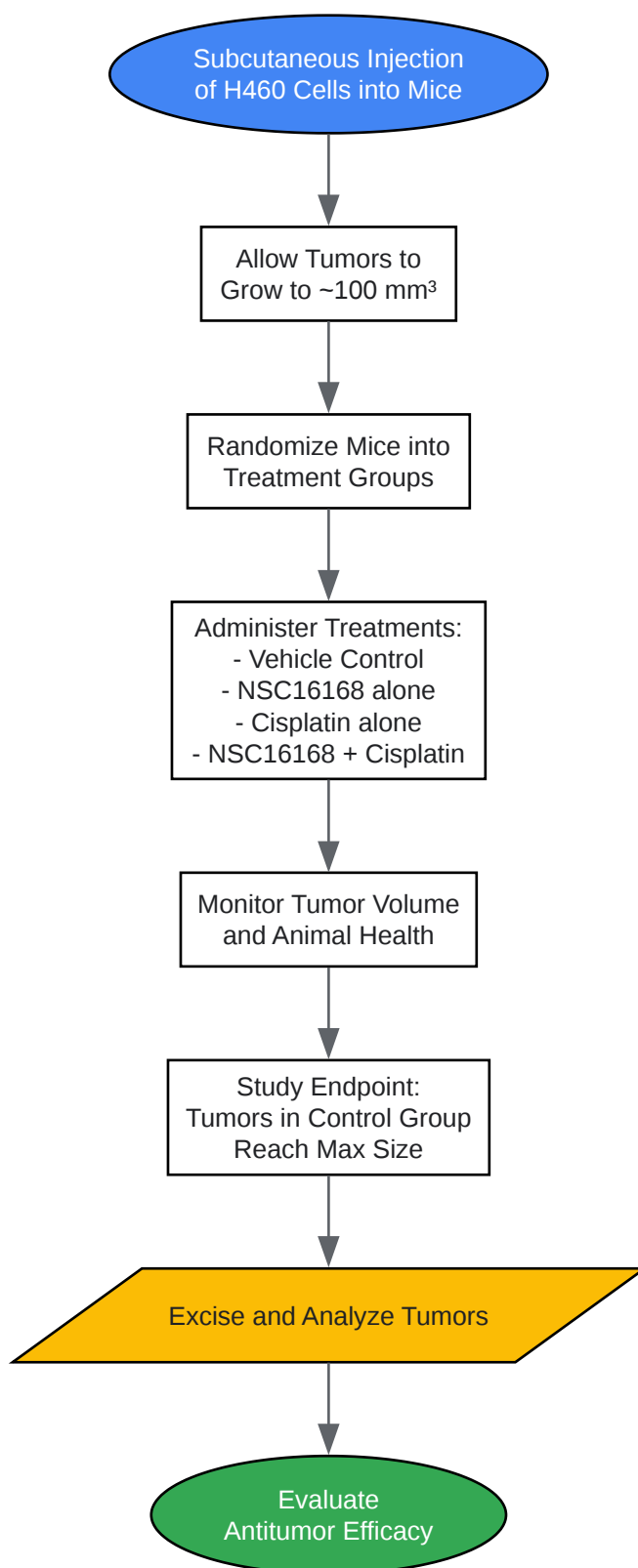
NSC16168 functions as a specific inhibitor of the ERCC1-XPF heterodimer, a structure-specific endonuclease.^{[2][3]} This enzyme complex is a crucial component of the Nucleotide Excision Repair (NER) pathway, which is responsible for repairing a wide range of DNA lesions, including the intrastrand crosslinks and adducts created by cisplatin.^{[1][4]}

By inhibiting the endonuclease activity of ERCC1-XPF, **NSC16168** prevents the repair of cisplatin-induced DNA damage. This leads to an accumulation of DNA lesions, which in turn blocks DNA replication and transcription, ultimately triggering apoptosis and enhancing cancer cell death.^[1] It is important to note that **NSC16168** does not inhibit the binding of the ERCC1-XPF complex to DNA but rather its cutting activity.^{[1][4]}

Signaling Pathway of NSC16168 Action







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